(5Z)-1-(4-bromophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-(4-bromophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a piperidinylphenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-bromophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and piperidinylphenyl intermediates, which are then coupled with the diazinane trione core under specific conditions. Common reagents used in these reactions include brominating agents, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-bromophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to modify the diazinane trione core.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce various reduced diazinane derivatives. Substitution reactions can result in a wide range of functionalized compounds, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-(4-bromophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems and developing new biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development in areas such as cancer therapy and neurodegenerative diseases.
Industry
In industry, this compound is explored for its potential use in the development of new materials with unique properties. Its ability to undergo various chemical transformations makes it a versatile building block for creating advanced materials with applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-bromophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromophenyl and piperidinylphenyl groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The diazinane trione core may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable chemical properties.
Uniqueness
What sets (5Z)-1-(4-bromophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a wide range of chemical reactions and form stable complexes with biological macromolecules makes it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(5Z)-1-(4-bromophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O3/c23-16-6-10-18(11-7-16)26-21(28)19(20(27)24-22(26)29)14-15-4-8-17(9-5-15)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H,24,27,29)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXWOPOENHNCCF-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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